3-bromo-5-pyrrolidin-2-ylpyridine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-pyrrolidin-2-ylpyridine;oxalic acid is a chemical compound that combines a brominated pyridine derivative with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-pyrrolidin-2-ylpyridine typically involves the bromination of pyridine followed by the introduction of a pyrrolidine group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The pyrrolidine group can be introduced through nucleophilic substitution reactions using pyrrolidine and a suitable base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-pyrrolidin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups in place of the bromine atom .
Scientific Research Applications
3-bromo-5-pyrrolidin-2-ylpyridine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-bromo-5-pyrrolidin-2-ylpyridine involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and specificity, while the bromine atom may participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-(pyrrolidin-1-yl)pyridine: Similar structure but with a different position of the pyrrolidine group.
3-bromo-5-(2-pyrrolidinyl)pyridine: Another isomer with a different arrangement of the pyrrolidine group
Uniqueness
3-bromo-5-pyrrolidin-2-ylpyridine;oxalic acid is unique due to its specific arrangement of functional groups, which can result in distinct chemical reactivity and biological activity compared to its isomers. The presence of oxalic acid can also influence its solubility and stability .
Properties
Molecular Formula |
C13H15BrN2O8 |
---|---|
Molecular Weight |
407.17 g/mol |
IUPAC Name |
3-bromo-5-pyrrolidin-2-ylpyridine;oxalic acid |
InChI |
InChI=1S/C9H11BrN2.2C2H2O4/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;2*3-1(4)2(5)6/h4-6,9,12H,1-3H2;2*(H,3,4)(H,5,6) |
InChI Key |
QNXHHWZDDQYRCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)Br.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.